1-Cyclopropyl-2-methoxyethanone
Overview
Description
1-Cyclopropyl-2-methoxyethanone is a chemical compound with the empirical formula C6H10O2 and a molecular weight of 114.14 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 1-Cyclopropyl-2-methoxyethanone from Cyclopropyl bromide and N-METHOXY-N-METHYL-2-METHOXYACETAMIDE has been reported . The reaction conditions involve three stages: the reaction of cyclopropyl bromide with iodine and magnesium in diethyl ether, followed by the reaction with (N-methyl-N-methoxy)methoxyacetamide in diethyl ether, and finally the reaction with hydrogen chloride and water in diethyl ether .Molecular Structure Analysis
The SMILES string for 1-Cyclopropyl-2-methoxyethanone is COCC(C1CC1)=O . The InChI is 1S/C6H10O2/c1-8-4-6(7)5-2-3-5/h5H,2-4H2,1H3 .Scientific Research Applications
1. Reactivity and Stability Studies
A study by Bietti et al. (2006) investigated the reactivity of radical cations derived from cyclopropyl and methoxyphenyl groups in acidic and basic solutions. The research focused on understanding the oxygen acidity and the stability of carbon-centered radicals formed from these compounds, providing insights into their chemical behavior under different conditions (Bietti et al., 2006).
2. Synthesis and Stereochemistry
Bakker et al. (1975) explored the synthesis of mono-aryl substituted 1-methoxycyclopropanols, focusing on their stereochemistry. Their research contributed to understanding how methanol adds to arylcyclopropanone, revealing the preferential addition at the least hindered side of the cyclopropyl ring (Bakker, Steinberg, & Boer, 1975).
3. Spectroscopic and Calorimetric Mechanism Studies
Ikeda et al. (2003) conducted spectroscopic and calorimetric studies to understand the mechanism of methylenecyclopropane rearrangements. They focused on the electron-transfer photoreactions of dianisyl-substituted cation radicals, providing valuable insights into the reaction pathways and intermediate formations in these processes (Ikeda et al., 2003).
4. Analyzing Radical and Ionic Intermediates
Gottschling et al. (2005) researched the reactions of cyclopropyl alkynes under different conditions to differentiate between vinyl radical and ionic intermediates. Their findings offer significant understanding of the behavior of these compounds under radical and cationic conditions, contributing to the field of organic chemistry (Gottschling et al., 2005).
5. Free Radical Polymerization Studies
Research by Li et al. (1991) on the free radical polymerization of styrene initiated by Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate (ECMC) with ZnCl2, contributed to understanding the polymerization processes and mechanisms involved in the formation of cyclopropane-containing polymers (Li, Padías, & Hall, 1991).
Safety And Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Relevant Papers Several papers have been published on the synthesis and evaluation of cyclopropane derivatives . These papers provide valuable insights into the synthesis, evaluation, and potential applications of cyclopropane derivatives, including 1-Cyclopropyl-2-methoxyethanone.
properties
IUPAC Name |
1-cyclopropyl-2-methoxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-8-4-6(7)5-2-3-5/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUHSAYUENORGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596960 | |
Record name | 1-Cyclopropyl-2-methoxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-methoxyethanone | |
CAS RN |
166526-05-2 | |
Record name | 1-Cyclopropyl-2-methoxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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